Spironolactone is derived from the steroidal structure of dehydroepiandrosterone and is classified under the broader category of spiro compounds due to its unique spirocyclic structure. It is recognized for its multi-target pharmacological profile, which includes diuretic, anti-hypertensive, and anti-androgenic properties. The compound acts on mineralocorticoid receptors, inhibiting aldosterone's action in the renal tubules.
The synthesis of spironolactone has been approached through various methodologies:
These synthetic routes often involve multiple steps including protection-deprotection strategies, oxidation-reduction sequences, and cyclization reactions to construct the spirocyclic framework characteristic of spironolactone.
Spironolactone features a complex molecular structure characterized by a spirocyclic lactone moiety. The key structural components include:
The three-dimensional arrangement contributes to its biological activity by facilitating interaction with mineralocorticoid receptors.
Spironolactone undergoes several significant chemical reactions during its synthesis:
Spironolactone exerts its pharmacological effects primarily through:
The mechanism also extends to anti-androgenic effects, where it competes with testosterone at androgen receptors, making it useful in treating conditions like hirsutism .
Spironolactone has diverse applications in clinical medicine:
Additionally, research continues into its potential roles in cancer therapy and other hormonal imbalances due to its multifaceted mechanisms of action .
Spironolactone (C₂₄H₃₂O₄S; IUPAC name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate) is a steroidal compound featuring a 17α-lactone ring and a 7α-acetylthio group critical for its bioactivity [2] [5]. Its molecular weight is 416.57 g/mol, and it exhibits multiple chiral centers, conferring complex stereochemistry. The spiro junction at C17 connects the pregnane-derived framework to the five-membered lactone ring, while the acetylthio moiety at C7 enables covalent interaction with mineralocorticoid receptors (MRs). Absolute configurations at key positions (e.g., 7R, 8R, 9S, 10R, 13S, 14S, 17R) determine its three-dimensional conformation and receptor binding [5] [7].
Table 1: Molecular Identity of Spironolactone
Property | Value |
---|---|
CAS Registry Number | 52-01-7 |
Molecular Formula | C₂₄H₃₂O₄S |
Molecular Weight | 416.57 g/mol |
IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
Spironolactone is a white crystalline solid with a melting point of 134–135°C [5]. It exists in multiple solid forms: two anhydrous polymorphs (Forms I and II) and several solvates (e.g., methanol, ethanol). Form II is thermodynamically stable at room temperature and exhibits lower aqueous solubility (0.028 mg/mL at 25°C) than metastable Form I [7] [9]. Solubility studies in pure solvents follow this order: ethyl acetate > 1-propanol > 1-butanol > ethanol > 2-propanol > methanol. In water, its poor solubility (log P = 2.5) limits bioavailability [7]. Stability assessments indicate degradation under acidic/basic conditions via hydrolysis of the lactone or thioester groups. Crystallographic analyses confirm Form II has a monoclinic lattice (space group P2₁) with distinct PXRD peaks at 2θ = 9.2°, 11.5°, 12.4°, and 16.0° [7] [9].
Table 2: Polymorph Characteristics of Spironolactone
Property | Form I | Form II | Ethanol Solvate |
---|---|---|---|
Thermal Stability | Metastable | Stable | Stable |
PXRD Peaks (2θ) | 8.5°, 10.1° | 9.2°, 11.5° | 7.8°, 9.9° |
Aqueous Solubility | Higher | Lower | Variable |
Crystal System | Not reported | Monoclinic | Monoclinic |
NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals: δ 0.70 (s, 3H, CH₃-18), 1.20 (s, 3H, CH₃-19), 2.32 (s, 3H, SCOCH₃), 3.45 (m, 1H, H-7α), and 5.70 (s, 1H, H-4). ¹³C NMR confirms carbonyl lactone (δ 177.5 ppm) and thioester (δ 196.8 ppm) carbons [5] [7].IR Spectroscopy: Key absorptions include C=O stretching (vₘₐₓ 1770 cm⁻¹ for lactone, 1705 cm⁻¹ for acetylthio), C=C (1600 cm⁻¹), and S-C=O (1140 cm⁻¹) [7] [9].Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 417.3. Fragmentation includes m/z 341 (loss of CH₃COOH), 309 (loss of CH₂=S), and 271 (cleavage of lactone ring) [5].
Table 3: Spectroscopic Signatures of Spironolactone
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.70 (s), 1.20 (s), 2.32 (s), 5.70 (s) | CH₃-18, CH₃-19, SCOCH₃, H-4 |
¹³C NMR | δ 177.5, 196.8, 186.5, 124.3 | C21 (lactone), SCOCH₃, C3, C4 |
IR (KBr) | 1770 cm⁻¹, 1705 cm⁻¹, 1600 cm⁻¹, 1140 cm⁻¹ | Lactone C=O, Thioester C=O, C=C, S-C=O |
MS (ESI+) | m/z 417.3 [M+H]⁺, 341, 309, 271 | Molecular ion, Fragments |
Spironolactone, eplerenone, and canrenone share a steroidal backbone but differ in substituents, altering selectivity and metabolism:
Network meta-analyses confirm spironolactone’s superior efficacy over eplerenone in reducing all-cause mortality in heart failure (HR 0.69 vs. 0.82) [1] [3]. Pharmacokinetic differences arise from eplerenone’s lower lipophilicity (log P 1.7 vs. 2.5), reducing tissue penetration but improving selectivity. Canrenone shows inconsistent clinical outcomes (HR 0.50, 95% CI 0.17–1.45) [1] [8].
Table 4: Structural and Functional Comparison of MR Antagonists
Property | Spironolactone | Eplerenone | Canrenone |
---|---|---|---|
Key Substituents | 7α-Acetylthio | 9,11-Epoxy, 7α-methoxycarbonyl | None at C7 |
MR Selectivity | Low | High | Moderate |
Antiandrogenic Activity | High (binds AR, PR) | Negligible | Low |
Half-Life (h) | 1.4 (parent); 13.8–20 (metabolites) | 3–6 | 16.5 |
All-Cause Mortality HR | 0.69 (0.62–0.77) | 0.82 (0.75–0.91) | 0.50 (0.17–1.45) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4